5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol
Overview
Description
5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . This compound features a phenol group, a methoxy group, and an indazole moiety, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
The synthesis of 5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with 5-aminomethyl-1H-indazole under specific conditions. The reaction typically requires a catalyst, such as copper acetate, and is carried out in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere . The reaction proceeds through the formation of an N-H ketimine intermediate, followed by the formation of the N-N bond to yield the desired product.
Chemical Reactions Analysis
5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving indazole derivatives.
Medicine: It has potential therapeutic applications due to its anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The indazole moiety is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival .
Comparison with Similar Compounds
Similar compounds to 5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol include other indazole derivatives such as:
- 1H-indazole-3-carboxamide
- 2H-indazole-4-carboxylic acid
- 5-nitro-1H-indazole
What sets this compound apart is its unique combination of a phenol group, a methoxy group, and an indazole moiety, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-20-15-5-2-10(6-14(15)19)8-16-12-3-4-13-11(7-12)9-17-18-13/h2-7,9,16,19H,8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEDLQLSWSETTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)NN=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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